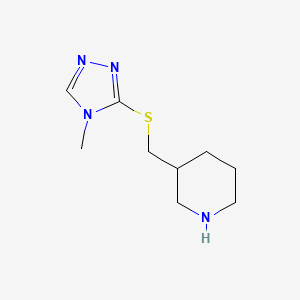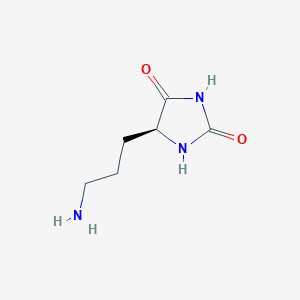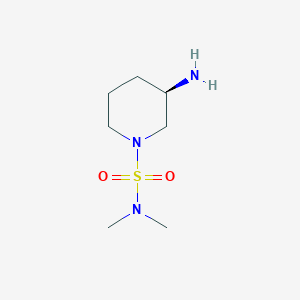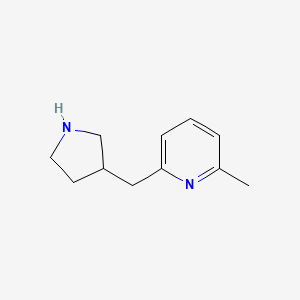
3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is a chemical compound that features a piperidine ring linked to a triazole moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method includes the use of ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which is then further reacted with piperidine under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
3-Mercapto-4-methyl-4H-1,2,4-triazole: Another related compound with similar structural features.
Uniqueness
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine is unique due to its combined piperidine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16N4S |
|---|---|
Molecular Weight |
212.32 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
WJZVPYQBYVORFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13253688.png)

![2-{[(2,5-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253697.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine](/img/structure/B13253707.png)
![2-Cyclobutylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13253714.png)

![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)



![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)
![tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B13253759.png)
